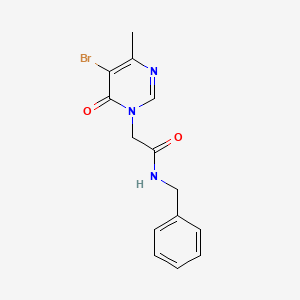
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, also known as BOMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BOMA has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a subject of interest for further investigation.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory cytokines, and to activate caspase-3, a protein involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its low solubility in aqueous solutions can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experiments.
Synthesemethoden
The synthesis of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide involves a multi-step reaction process that begins with the condensation of benzyl amine and ethyl acetoacetate. This is followed by bromination and cyclization reactions to form the final product. The synthesis of this compound has been optimized through various modifications to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-13(15)14(20)18(9-17-10)8-12(19)16-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFITIMQWJKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)